molecular formula C6H12N2OS2 B12718179 L575Brf7TJ CAS No. 850728-66-4

L575Brf7TJ

Cat. No.: B12718179
CAS No.: 850728-66-4
M. Wt: 192.3 g/mol
InChI Key: HKLPBOCNJORUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, such identifiers are assigned during early-stage industrial or academic research to track novel compounds. Its molecular formula, stereochemistry, and synthesis pathway remain unspecified in the evidence, necessitating further experimental characterization (e.g., NMR, mass spectrometry) to confirm its identity .

Properties

CAS No.

850728-66-4

Molecular Formula

C6H12N2OS2

Molecular Weight

192.3 g/mol

IUPAC Name

1,2,5,8-dithiadiazecan-6-one

InChI

InChI=1S/C6H12N2OS2/c9-6-5-7-1-3-10-11-4-2-8-6/h7H,1-5H2,(H,8,9)

InChI Key

HKLPBOCNJORUEZ-UHFFFAOYSA-N

Canonical SMILES

C1CSSCCNC(=O)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a disulfide compound in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights compounds with structural similarities to brominated heterocycles (e.g., tert-butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate , CAS 719310-31-3) that share functional groups (e.g., bromine, aromatic rings) and synthesis routes (e.g., coupling reactions using DMAP and triethylamine) . Below is a comparative analysis:

Property L575Brf7TJ (Hypothetical) CAS 719310-31-3 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
Molecular Formula Not available C₁₃H₁₆BrNO₃ C₈H₆BrNO₂
Molecular Weight Not available 314.18 g/mol 228.04 g/mol
Synthetic Yield Not available 65% 60%
Key Functional Groups Presumed Br, aromatic system Bromine, oxazine, carboxylate Bromine, oxazole, ketone
Applications Research chemical (assumed) Pharmaceutical intermediates Catalysis, material precursors

Reactivity and Stability

  • Electrophilic Reactivity : Brominated compounds like CAS 719310-31-3 undergo nucleophilic substitution (e.g., Suzuki coupling) due to the Br atom’s electronegativity. "this compound" likely exhibits similar reactivity, enabling derivatization .
  • Thermal Stability : Brominated heterocycles generally degrade above 200°C. Stability data for "this compound" would require thermogravimetric analysis (TGA) .

Industrial Relevance

  • Scalability : The use of DMAP and triethylamine in CAS 719310-31-3’s synthesis suggests scalability under mild conditions (20°C, THF solvent). "this compound" may follow analogous protocols .
  • Cost Efficiency : Bromine-containing precursors are cost-effective but require careful handling due to toxicity. Substitute halogens (e.g., Cl) may reduce costs but alter reactivity .

Research Findings and Knowledge Gaps

Key Studies

  • Synthetic Optimization : highlights the role of DMAP in improving yields (65%) for brominated oxazines. Similar catalysts may enhance "this compound" synthesis .

Unresolved Questions

  • Mechanistic Pathways : The exact reaction mechanism for "this compound" formation (e.g., SNAr vs. radical pathways) remains unverified.
  • Toxicity Profile: No data exist on "this compound"’s environmental or health impacts, necessitating OECD-compliant assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.